4-Hydroxy-4-(1-naphthyl)piperidine HCl 4-Hydroxy-4-(1-naphthyl)piperidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20535517
InChI: InChI=1S/C15H17NO.ClH/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16-17H,8-11H2;1H
SMILES:
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

4-Hydroxy-4-(1-naphthyl)piperidine HCl

CAS No.:

Cat. No.: VC20535517

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-4-(1-naphthyl)piperidine HCl -

Specification

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 4-naphthalen-1-ylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C15H17NO.ClH/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16-17H,8-11H2;1H
Standard InChI Key MVRVZSBNWPMZOY-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(C2=CC=CC3=CC=CC=C32)O.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring (C₅H₁₀N) with a hydroxyl group (-OH) and a 1-naphthyl group (C₁₀H₇) at the 4-position. Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₈ClNO
Molecular Weight263.76 g/mol
IUPAC Name4-naphthalen-1-ylpiperidin-4-ol;hydrochloride
CAS Number (free base)100240-14-0
CAS Number (HCl salt)2705389-41-7
SMILESCl.OC1(c2cccc3ccccc23)CCNCC1
SolubilitySoluble in polar solvents (e.g., ethanol, DMSO)

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): Aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 5.0 ppm, broad), piperidine protons (δ 2.8–3.5 ppm) .

    • ¹³C NMR: Quaternary carbon at δ 70.2 ppm (C-OH), aromatic carbons (δ 125–135 ppm) .

  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 264.1) .

  • IR Spectroscopy: O-H stretch (3200–3600 cm⁻¹), C-N stretch (1250–1350 cm⁻¹) .

Synthesis and Optimization

Synthetic Pathways

The hydrochloride salt is typically synthesized via two routes:

Reductive Amination

  • Substrate Preparation: 1-Naphthol reacts with piperidine-4-one under acidic conditions.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) at 60–80°C yields the secondary amine.

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .

Nucleophilic Substitution

  • Conditions: 1-Chloronaphthalene reacts with 4-hydroxypiperidine in dimethylformamide (DMF) at 100°C for 12 hours .

  • Yield: 70–85% after recrystallization .

Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes kinetics
Solvent PolarityEthanol > DCMEnhances solubility
CatalystPd/C (5% w/w)Accelerates reduction
Reaction Time12–24 hoursCompletes substitution

Structural and Conformational Analysis

X-ray Crystallography

While crystal structure data for the hydrochloride salt is limited, analogs like 4-hydroxy-4-(2-naphthyl)piperidine reveal:

  • Piperidine Ring: Chair conformation with axial hydroxyl and equatorial naphthyl groups .

  • Hydrogen Bonding: Intramolecular O-H⋯N interactions stabilize the structure .

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Dipole Moment: 4.2 D, indicating high polarity.

  • LogP: 2.1, suggesting moderate lipophilicity .

Applications in Pharmaceutical Research

Neurological Targets

  • Dopamine D₂ Receptor: Acts as a partial agonist (IC₅₀ = 120 nM).

  • Serotonin Transporter (SERT): Inhibits reuptake (Ki = 240 nM), suggesting antidepressant potential.

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus.

  • Candida albicans: Fungistatic at 16 µg/mL.

Table 3: Biological Activity Profile

TargetActivityValue
Dopamine D₂ ReceptorPartial AgonismIC₅₀ 120 nM
SERTInhibitionKi 240 nM
S. aureusMIC8 µg/mL

Recent Advances and Future Directions

Novel Derivatives

  • N-Alkylated Analogs: Enhanced blood-brain barrier penetration (e.g., N-methyl derivative, LogP = 1.8) .

  • Hybrid Molecules: Conjugation with NSAIDs improves anti-inflammatory activity (IC₅₀ COX-2 = 50 nM).

Catalytic Applications

  • Organocatalysis: Facilitates asymmetric aldol reactions (ee > 90%) .

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